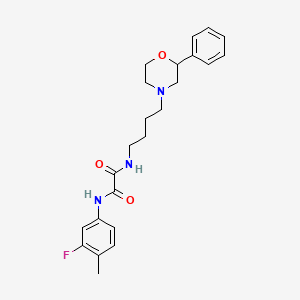

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

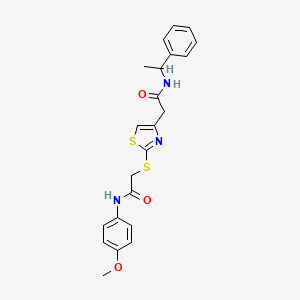

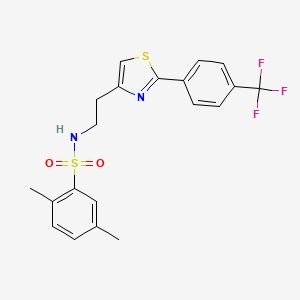

- The title compound is an important biologically active heterocyclic compound.

- It contains one planar five-membered and two planar six-membered rings.

- In the crystal structure, intermolecular N-H…S and C-H…F hydrogen bonds link the molecules into infinite chains.

Synthesis Analysis

- Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.

Molecular Structure Analysis

- The compound consists of a triazole ring, an oxadiazole ring, and a phenyl group.

- The triazole and oxadiazole rings are planar.

- The phenyl group is attached to the triazole ring via a fluorobenzyl group.

- The molecular formula is C₁₆H₁₄FN₃OS.

Chemical Reactions Analysis

- The compound’s reactivity and chemical reactions are not explicitly mentioned in the available sources.

Physical And Chemical Properties Analysis

- The compound’s physical properties (such as melting point, solubility, etc.) are not provided in the available sources.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Compounds containing 1,2,4-oxadiazole, 1,2,4-triazole, and benzyl derivatives have demonstrated notable antimicrobial and antifungal efficacies. For instance, derivatives have shown effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains like M. smegmatis. Additionally, specific compounds have exhibited potent antifungal activity against clinical and standard Candida pathogens, including C. albicans, C. parapsilosis, C. krusei, and C. glabrata, highlighting their potential as antifungal agents (E. Menteşe, S. Ülker, B. Kahveci, 2015; B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).

Anticonvulsant Activity

Research into 1,3,4-oxadiazole derivatives has uncovered compounds with significant anticonvulsant activity, mediated through interactions with benzodiazepine receptors. This indicates their potential utility in treating convulsions, with some derivatives showing a higher affinity to the GABAA/benzodiazepine receptor complex compared to diazepam, a reference drug (S. Mashayekh et al., 2014).

Anti-inflammatory and Analgesic Properties

Novel oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Compounds in this class were found to exhibit promising activities, suggesting their applicability in the development of anti-inflammatory and pain relief medications (G. C. Ramaprasad et al., 2013).

Safety And Hazards

- The safety and hazards of this compound are not explicitly discussed in the available sources.

Orientations Futures

- Further research is needed to explore its potential applications, biological activity, and optimization for specific purposes.

Please note that the information provided is based on the available literature, and additional research may be required for a more comprehensive analysis. If you have any specific questions or need further details, feel free to ask!

Propriétés

IUPAC Name |

3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2/c1-25-16-5-3-2-4-14(16)18-20-17(22-26-18)15-11-24(23-21-15)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMCOCGMBZGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)

![3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608204.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2608209.png)

![2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2608210.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2608212.png)

![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)